(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate
Brand Name: Vulcanchem
CAS No.: 1308279-93-7
VCID: VC11777382
InChI: InChI=1S/C11H10BrClO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+
SMILES: CCOC(=O)C=CC1=CC(=C(C=C1)Br)Cl
Molecular Formula: C11H10BrClO2
Molecular Weight: 289.55 g/mol

(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate

CAS No.: 1308279-93-7

Cat. No.: VC11777382

Molecular Formula: C11H10BrClO2

Molecular Weight: 289.55 g/mol

* For research use only. Not for human or veterinary use.

(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate - 1308279-93-7

Specification

CAS No. 1308279-93-7
Molecular Formula C11H10BrClO2
Molecular Weight 289.55 g/mol
IUPAC Name ethyl (E)-3-(4-bromo-3-chlorophenyl)prop-2-enoate
Standard InChI InChI=1S/C11H10BrClO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+
Standard InChI Key CPPYEUXVQJKDCY-GQCTYLIASA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CC(=C(C=C1)Br)Cl
SMILES CCOC(=O)C=CC1=CC(=C(C=C1)Br)Cl
Canonical SMILES CCOC(=O)C=CC1=CC(=C(C=C1)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate (CAS No. 1308279-93-7) is defined by the molecular formula C₁₁H₁₀BrClO₂ and a molecular weight of 289.55 g/mol. Its IUPAC name, ethyl (E)-3-(4-bromo-3-chlorophenyl)prop-2-enoate, reflects the trans-configuration of the acrylate group and the substitution pattern on the benzene ring.

Key Structural Features:

  • Stereochemistry: The (E)-configuration ensures the acrylate group and the aromatic ring occupy opposite sides of the double bond, influencing reactivity and intermolecular interactions.

  • Substituent Effects: The 4-bromo and 3-chloro groups introduce steric and electronic effects that modulate electrophilic substitution reactions .

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrClO₂
Molecular Weight289.55 g/mol
IUPAC NameEthyl (E)-3-(4-bromo-3-chlorophenyl)prop-2-enoate
InChIKeyCPPYEUXVQJKDCY-GQCTYLIASA-N
SMILESCCOC(=O)C=CC1=CC(=C(C=C1)Br)Cl

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Michael addition or esterification reactions. A documented method involves the reaction of ethyl 3-bromo-2-(4-chlorophenyl)acrylate with 3,5-difluorophenol in chloroform, followed by crystallization . This route emphasizes the role of halogenated intermediates in facilitating regioselective coupling.

Reaction Conditions:

  • Solvent: Chloroform

  • Temperature: Room temperature

  • Duration: Overnight reaction with gradual evaporation for crystallization .

Industrial-Scale Manufacturing

Industrial production employs continuous flow processes to enhance yield and purity. Automated systems optimize reaction parameters such as temperature, pressure, and stoichiometry, ensuring scalability while minimizing byproducts.

Physicochemical Properties

The compound exists as a colorless to light yellow liquid at room temperature, with a density of 1.39 g/cm³ and a boiling point of 180°C at 18 mmHg . Its solubility profile favors organic solvents like chloroform and ethyl acetate, while remaining insoluble in water due to hydrophobic aromatic and ester groups.

PropertyValueSource
Density1.39 g/cm³
Boiling Point180°C at 18 mmHg
Flash Point113°C
Refractive Index1.557

Applications in Organic Synthesis

Intermediate for Biologically Active Compounds

The acrylate group participates in Michael additions and cycloadditions, enabling the synthesis of heterocycles and polyfunctional molecules. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilize its bromo substituent to form biaryl structures, critical in drug discovery .

Role in Materials Science

The compound’s halogenated aromatic core contributes to the development of liquid crystals and polymeric materials, where its electronic properties enhance thermal stability .

Comparative Analysis with Analogues

Compared to ethyl (E)-3-(4-bromophenyl)acrylate (CAS 24393-53-1), the addition of a 3-chloro substituent in the target compound increases its electron-withdrawing character, altering reactivity in electrophilic substitutions . This modification enhances its utility in synthesizing electron-deficient aromatic systems .

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